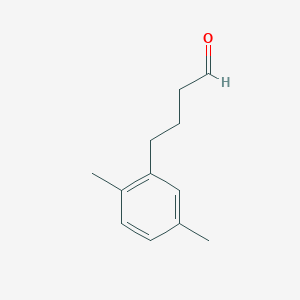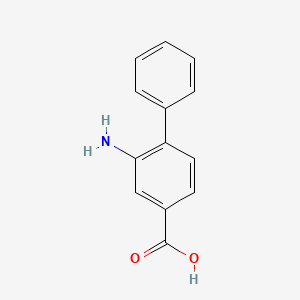
3-Amino-4-phenylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-phenylbenzoic acid is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-phenylbenzoic acid typically involves the nitration of 4-phenylbenzoic acid followed by reduction. One common method includes:
Nitration: 4-phenylbenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
Reduction: The resulting 3-nitro-4-phenylbenzoic acid is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to enhance yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-nitro-4-phenylbenzoic acid.
Reduction: 3-amino-4-phenylbenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Applications De Recherche Scientifique
3-Amino-4-phenylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-amino-4-phenylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
4-Aminobenzoic acid: Lacks the phenyl group, making it less hydrophobic.
3-Amino-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a phenyl group, altering its reactivity and solubility.
Uniqueness: 3-Amino-4-phenylbenzoic acid is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C13H11NO2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
3-amino-4-phenylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
Clé InChI |
FQFSJJBELOFAHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


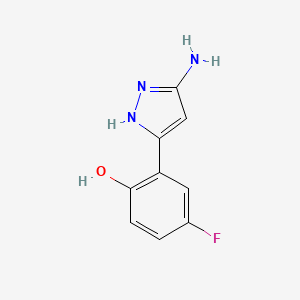

![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)

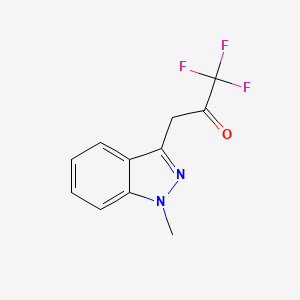
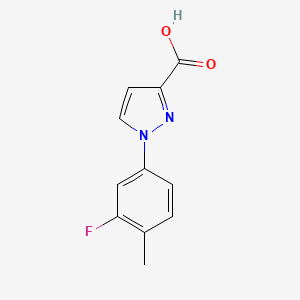



![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
